molecular formula C12H11ClN2OS2 B2724423 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-75-4

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2724423
CAS No.: 941984-75-4
M. Wt: 298.8
InChI Key: MKDXCEJPMDUTTN-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based compound featuring a 4-chlorobenzylthio substituent at position 2 and an acetamide group at position 4 of the thiazole ring. The thiazole core, a five-membered heterocycle containing one sulfur and one nitrogen atom, provides a rigid scaffold that facilitates diverse chemical interactions. Such compounds are often explored in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory activities, though specific data for this molecule remain uncharacterized in the evidence.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXCEJPMDUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dithiocarbamates

Dithiocarbamates derived from 4-chlorobenzylamine react with α-haloacetamides to form the thiazole ring and thioether linkage simultaneously:

$$
\text{NH}2\text{-C}6\text{H}4\text{-Cl} + \text{CS}2 \rightarrow \text{Dithiocarbamate} \xrightarrow{\text{Cl-CH}2\text{-CONH}2} \text{Target compound}
$$

Advantages :

  • Fewer steps (one-pot synthesis).
  • Higher atom economy.

Challenges :

  • Requires stringent temperature control.
  • Lower yield (45–55%) compared to stepwise methods.

Post-Functionalization of Preformed Thiazoles

Pre-synthesized thiazoles with bromine or iodine at position 2 undergo nucleophilic substitution with 4-chlorobenzylthiol:

$$
\text{2-bromothiazole-4-acetamide} + \text{HS-CH}2\text{-C}6\text{H}_4\text{-Cl} \xrightarrow{\text{Base}} \text{Target compound}
$$

Conditions :

  • Catalyst: Palladium complexes (for Suzuki-like couplings).
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 60–70%.

Analytical Validation and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and analyzed using:

Technique Key Data
$$^1$$H NMR δ 2.47 (s, CH$$3$$), 4.43 (s, SCH$$2$$), 7.46–8.11 (m, aromatic H)
IR Spectroscopy 1643 cm$$^{-1}$$ (C=O), 2214 cm$$^{-1}$$ (CN)
Mass Spectrometry m/z 298.8 (M$$^+$$)
HPLC Purity >98% (C18 column, acetonitrile/water)

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form sulfoxides or sulfones under specific conditions. Reagents such as hydrogen peroxide or potassium permanganate in acidic or neutral environments (e.g., acetic acid/water mixtures) are commonly employed. These reactions modify the sulfur-containing groups, potentially altering biological activity.

Reaction Type Reagents Conditions Products
OxidationH₂O₂, KMnO₄, acetic acidRoom temperature, aqueous solventSulfoxides/sulfones

Reduction Reactions

Reduction typically targets functional groups like amides or sulfur-containing moieties. Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) can yield amines or alcohols.

Reaction Type Reagents Conditions Products
ReductionNaBH₄, LiAlH₄, ethanol/THFReflux or room temperatureAmines/alcohols

Nucleophilic Substitution Reactions

The chlorobenzylthio group is susceptible to nucleophilic attack. Reagents such as amines, thiols, or alkoxides react under elevated temperatures or in polar aprotic solvents like dimethylformamide (DMF).

Example :

  • Reagents : Thiols, amines, or alkoxides

  • Conditions : DMF, heat (50–100°C)

  • Products : Substituted derivatives (e.g., thioether replacements)

Hydrolysis

Acetamide hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions yields carboxylic acids or their salts.

Reaction Type Reagents Conditions Products
HydrolysisHCl, NaOHAqueous mediumCarboxylic acids/salts

Biological Implications

Thiazole derivatives, including this compound, are studied for antimicrobial, antitumor, and anti-inflammatory activities . Structural modifications (e.g., substituents on the thiazole or chlorobenzyl groups) influence potency and selectivity. For example:

  • Anticancer Activity : Analogs with electron-withdrawing groups (e.g., chlorine) show enhanced efficacy .

  • Antimicrobial Action : Chlorobenzylthio moieties are critical for targeting metabolic pathways in microbes.

Research Findings

  • Structure-Activity Relationships : The thiazole ring and sulfur-containing groups are essential for biological interactions .

  • Synthetic Flexibility : Multi-step synthesis allows tailored modifications for optimizing therapeutic properties.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has demonstrated that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest potential as a lead compound for antibiotic development. Studies indicate that modifications to the thiazole structure can enhance its activity against specific pathogens .
  • Antifungal Properties : The compound has also been evaluated for its antifungal activity. In vitro assays have shown effectiveness against common fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.
  • Anti-tubercular Potential : In vitro studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. The results suggest that it could be further developed as a treatment for tuberculosis, particularly in drug-resistant strains .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure allows it to be utilized in various synthetic pathways to create novel compounds with enhanced biological activities.

Biological Studies

  • Mechanism of Action : The biological activity of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is attributed to its ability to interact with specific enzymes and proteins. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which could have implications for skin-related therapies.
  • Cellular Effects : Studies have documented the effects of this compound on various cell types, demonstrating its potential to modulate cellular processes such as apoptosis and proliferation. These findings are crucial for understanding its therapeutic applications .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Efficacy Demonstrated effectiveness against multiple bacterial strains; structural modifications enhance activity.
Anti-tubercular Activity Showed promising results in inhibiting Mycobacterium tuberculosis; further exploration needed .
Leishmanicidal Activity Related thiazole compounds exhibited significant leishmanicidal properties; potential for further research.
Inhibition of Tyrosinase Inhibited melanin synthesis in melanocytes; suggests application in skin disorders.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide with structurally related compounds, emphasizing heterocycle core variations, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Compound Name Heterocycle Core Key Substituents Melting Point (°C) Yield (%) Reference
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide Thiazole 2-(4-Chlorobenzylthio), 4-acetamide Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole 5-(4-Chlorobenzylthio), 2-phenoxyacetamide 138–140 82
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole 4-Phenyl, 2-acetamide Not reported Not reported
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine 3-Oxo, 4-acetamide Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 1,3,4-Thiadiazole 5-Benzylthio, 2-phenoxyacetamide 133–135 88

Heterocycle Core Variations

  • Thiazole vs. Thiadiazole : The target compound’s thiazole core differs from the 1,3,4-thiadiazole in compound 5j . Thiadiazoles contain two nitrogen atoms, rendering them more electron-deficient and planar than thiazoles. This electronic disparity may influence solubility, metabolic stability, and binding affinities to biological targets.
  • Benzothiazine Derivatives: The benzothiazine core in incorporates a fused benzene ring, increasing aromatic surface area and rigidity compared to monocyclic thiazoles . Such structural differences could enhance π-π stacking interactions but reduce conformational flexibility.

Substituent Effects

  • 4-Chlorobenzylthio Group: Present in both the target compound and 5j, this group contributes to lipophilicity (logP) and may improve cellular uptake.
  • Acetamide Position : In the target compound, the acetamide is at position 4, whereas N-(4-Phenyl-2-thiazolyl)acetamide () positions it at position 2. This alters the molecule’s dipole moment and hydrogen-bonding geometry, which could impact receptor binding .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives (e.g., 5j, 5h) exhibit melting points between 133–140°C, consistent with crystalline, polar structures . The target compound’s melting point is unreported but may align with this range due to structural similarities.
  • Synthetic Yields : Yields for thiadiazole analogs range from 72–88%, suggesting efficient synthetic routes for halogenated heterocycles . The target compound’s synthesis would likely require similar optimization.

Research Findings and Implications

  • Thiadiazole Derivatives : Compounds like 5j demonstrate moderate to high yields (82%) and thermal stability, making them viable candidates for further pharmacological screening .
  • Triazino-Indole Analogs: highlights acetamide-linked triazino-indole derivatives with >95% purity, underscoring the versatility of acetamide functionalization in drug design .
  • Synthetic Robustness : The recurring use of coupling reactions (e.g., thiol-alkylation in ) supports the scalability of synthesizing thioether-linked acetamides .

Biological Activity

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a thiazole ring and a chlorobenzylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H17ClN2OS
  • Molecular Weight: 334.84 g/mol
  • Structural Features:
    • Thiazole ring
    • Chlorobenzylthio group
    • Acetamide moiety

The structural complexity of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide may enhance its interaction with biological targets, potentially leading to diverse therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as the chlorobenzyl group in this compound, may enhance its efficacy against various pathogens. Studies have shown that similar thiazole compounds possess antibacterial and antifungal activities, suggesting that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide could also demonstrate these effects .

Activity Type Mechanism Reference
AntibacterialDisruption of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis

Anticancer Activity

The compound has shown promising results in anticancer studies. Thiazole derivatives are known for their ability to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be elucidated .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)<10Significant growth inhibition
MCF7 (Breast Cancer)<15Moderate growth inhibition

While the exact mechanism of action for 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, it is hypothesized that the thiazole ring plays a crucial role in binding to biological targets such as enzymes and receptors. This interaction may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study evaluating various thiazole derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorobenzyl group was identified as a key contributor to this effect .
  • Anticancer Potential: In vitro studies on A549 and MCF7 cell lines demonstrated that compounds similar to 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide showed IC50 values indicating potent anticancer activity, warranting further investigation into their mechanisms .
  • Structure-Activity Relationship (SAR): The SAR analysis revealed that substituents on the thiazole ring significantly influence biological activity. Electron-withdrawing groups like chlorine enhance the activity by stabilizing the molecular structure during interactions with biological targets .

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